Excedrin extra strength
CAS No.: 83535-74-4
Cat. No.: VC1833934
Molecular Formula: C25H27N5O8
Molecular Weight: 525.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83535-74-4 |
---|---|
Molecular Formula | C25H27N5O8 |
Molecular Weight | 525.5 g/mol |
IUPAC Name | 2-acetyloxybenzoic acid;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C9H8O4.C8H10N4O2.C8H9NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10) |
Standard InChI Key | BKMBGNWZSQNIKU-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Introduction
Composition and Formulation
Excedrin Extra Strength contains a proprietary combination of three active ingredients, each contributing to its pain-relieving properties through different mechanisms:
Active Ingredient | Amount per Caplet | Classification |
---|---|---|
Acetaminophen | 250 mg | Analgesic |
Aspirin | 250 mg | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
Caffeine | 65 mg | Analgesic adjuvant |
The medication is formulated as film-coated caplets and contains several inactive ingredients including benzoic acid, carnauba wax, FD&C Blue #1, hydroxypropylcellulose, hypromellose, light mineral oil, microcrystalline cellulose, polysorbate 20, povidone, propylene glycol, simethicone emulsion, sorbitan monolaurate, stearic acid, and titanium dioxide .
Mechanism of Action
Each active ingredient in Excedrin Extra Strength contributes to pain relief through distinct pathways:
Aspirin: Works predominantly in the peripheral nervous system by inhibiting the production of inflammatory chemicals that cause blood vessel swelling and activation of pain-signaling nerves. Aspirin specifically blocks the synthesis of prostaglandins by inhibiting cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides .
Caffeine: Serves as an analgesic adjuvant that enhances the pain-relieving function of both acetaminophen and aspirin. Research has demonstrated that without caffeine, a 40% higher analgesic dose would be required to achieve the same level of pain relief .
Therapeutic Uses
Excedrin Extra Strength is indicated for the temporary relief of various types of pain and discomfort.
Primary Indications
The medication is primarily used for:
-
Minor aches and pains due to:
Clinical Differentiation
It is important to note the distinction between Excedrin Extra Strength and other Excedrin formulations:
Pharmacological Properties
Onset and Duration
One of the notable features of Excedrin Extra Strength is its rapid onset of action. According to clinical studies, for some users, headache relief begins in as little as 15 minutes when used as directed . The fast-acting formula is attributed to the synergistic effect of its three active ingredients.
Comparative Efficacy
Clinical studies have demonstrated that Excedrin Extra Strength relieves headaches more effectively than Tylenol Extra Strength . The key difference lies in the formulation - while both products contain acetaminophen, Excedrin Extra Strength's additional components (aspirin and caffeine) provide enhanced pain relief through multiple pathways.
Product | Active Ingredients | Key Differentiator |
---|---|---|
Excedrin Extra Strength | Acetaminophen (250 mg), Aspirin (250 mg), Caffeine (65 mg) | Triple-action formula with enhanced efficacy through caffeine boosting |
Tylenol Extra Strength | Acetaminophen only | Single pain-relieving ingredient |
Research Findings and Analytical Studies
HPLC Analysis of Caffeine Content
High-Performance Liquid Chromatography (HPLC) studies have been conducted to verify the caffeine content in Excedrin Extra Strength. In one comprehensive study, researchers compared the labeled amount of caffeine against the actual measured content:
Brand | Average Measured Caffeine Content (mg) | Labeled Caffeine Content (mg) | p-Value | Statistically Significant Difference |
---|---|---|---|---|
Excedrin | 64.14 ± 4.084 | 65 | 0.46 | No |
The study demonstrated that Excedrin's actual caffeine content closely matched its labeled amount, with no statistically significant difference (p=0.46), confirming the product's quality control standards .
Clinical Efficacy Studies
Clinical research has also evaluated Excedrin's effectiveness for migraine headaches. In a series of three randomized, double-blind, placebo-controlled trials involving 1,357 patients with confirmed migraine headaches, the combination of acetaminophen, aspirin, and caffeine (as found in Excedrin) was shown to significantly reduce migraine pain and associated symptoms compared to placebo .
Interacting Drug Class | Effect | Recommendation |
---|---|---|
Anticoagulants | May potentiate effects | Monitor closely |
Hypoglycemics | May potentiate effects | Monitor closely |
Methotrexate | May potentiate effects | Monitor closely |
Uricosurics | May antagonize effects | Monitor closely |
Alcohol (≥3 drinks/day) | Increased risk of liver toxicity and GI bleeding | Avoid concomitant use |
Diuretics | Potential interactions | Use with caution |
Corticosteroids | Increased risk of GI bleeding | Use with caution |
Pharmacokinetics
While specific pharmacokinetic data for the combination product is limited in the search results, the three active ingredients have established pharmacokinetic profiles:
Acetaminophen: Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 30-60 minutes. Metabolized primarily in the liver and eliminated through the kidneys.
Aspirin: Rapidly absorbed from the gastrointestinal tract and hydrolyzed to salicylic acid. Peak plasma salicylate concentrations occur within 1-2 hours. Elimination half-life increases with higher doses due to saturation of metabolic pathways.
Caffeine: Well-absorbed orally with peak plasma concentrations reached within 30-60 minutes. Metabolized in the liver via CYP1A2 and has a half-life of approximately 5 hours in healthy adults.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume